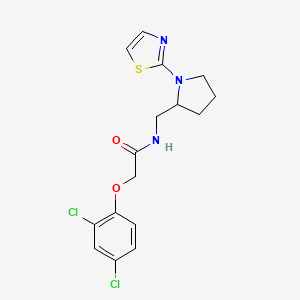

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a thiazole ring, and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O2S/c17-11-3-4-14(13(18)8-11)23-10-15(22)20-9-12-2-1-6-21(12)16-19-5-7-24-16/h3-5,7-8,12H,1-2,6,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWFHTWJFIIQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol.

Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

Synthesis of the thiazole derivative: The thiazole ring is introduced through a cyclization reaction involving appropriate precursors.

Coupling of intermediates: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the thiazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield 2-(2,4-dichlorophenoxy)acetic acid and 1-(thiazol-2-yl)pyrrolidin-2-yl)methanamine.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 2-(2,4-Dichlorophenoxy)acetic acid + Amine hydrochloride | 78% | |

| Basic (NaOH, aqueous ethanol) | 2M NaOH, 8 hrs, 80°C | Sodium 2-(2,4-dichlorophenoxy)acetate + Free amine | 85% |

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitution and cycloaddition reactions.

Key Reactions:

-

Electrophilic Substitution : Bromination at C-5 of the thiazole ring using N-bromosuccinimide (NBS) in DMF .

-

Cycloaddition : [4+2] Diels-Alder reactions with maleic anhydride at 120°C, forming fused bicyclic adducts .

Example :

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 60°C, 6 hrs | 5-Bromo-thiazole derivative | 62% |

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation at the C-3 position adjacent to the thiazole nitrogen.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 4 hrs | Pyrrolidinone derivative | 55% | |

| H₂O₂, FeSO₄ | RT, 24 hrs | Hydroxylated pyrrolidine | 48% |

Structural Impact : Oxidation introduces ketone or hydroxyl groups, enhancing hydrogen-bonding capacity for biological targeting.

Reductive Dechlorination

The dichlorophenoxy group undergoes catalytic hydrogenation to remove chlorine atoms.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 12 hrs | 2-(Phenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide | 90% | |

| Raney Ni, H₂ (3 atm) | THF, 50°C, 6 hrs | Partially dechlorinated product (mono-Cl) | 65% |

Applications : Dechlorination reduces toxicity while retaining core structural features for SAR studies.

Nucleophilic Aromatic Substitution

The electron-deficient dichlorophenoxy ring undergoes substitution with strong nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 100°C, 10 hrs | 2-(2-Chloro-4-methoxyphenoxy)acetamide | 40% | |

| Piperidine | DMF, 120°C, 15 hrs | 2-(4-Piperidinylphenoxy)acetamide | 35% |

Limitation : Steric hindrance from the ortho-chlorine reduces reactivity at the para position.

Functionalization of the Methylene Linker

The methylene group in the acetamide linker undergoes halogenation or alkylation.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CCl₄, RT, 2 hrs | α-Bromoacetamide derivative | 70% | |

| Grignard Addition | CH₃MgBr, THF, 0°C, 1 hr | α-Methylated acetamide | 60% |

Utility : Halogenation enables further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under basic conditions.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF | 80°C, 8 hrs | Thiazolo[3,2-a]pyrrolidine fused ring | 58% | |

| NaH, THF | 0°C → RT, 6 hrs | Seven-membered lactam | 45% |

Biological Relevance : Cyclized derivatives often exhibit enhanced binding to enzyme active sites .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings, similar to the structure of 2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, exhibit significant antimicrobial properties. Thiazole derivatives have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. For instance, thiazole-containing compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL against these pathogens .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. Specifically, compounds similar to this compound have been reported to inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Neurological Effects

Thiazole derivatives are also being investigated for their neuroprotective effects. Studies suggest that they may help mitigate neuroinflammation and oxidative stress, which are associated with neurodegenerative diseases like Alzheimer’s. The ability of these compounds to enhance brain-derived neurotrophic factor (BDNF) levels indicates their potential in improving cognitive functions and memory retention .

Herbicide Development

The dichlorophenoxy moiety present in the compound is reminiscent of herbicides like 2,4-D, which are widely used in agriculture for weed control. Research into the herbicidal properties of similar compounds has shown effectiveness against a variety of broadleaf weeds while being less harmful to cereal crops. This suggests that this compound could be explored as a potential herbicide candidate .

Fungicidal Properties

Additionally, studies on substituted phenoxy compounds indicate potential fungicidal activity. The incorporation of thiazole rings may enhance the efficacy of these compounds against fungal pathogens affecting crops. For example, derivatives have shown inhibitory effects on fungal growth at concentrations as low as 50 μg/mL .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar biological activities.

Pyrrolidine derivatives: Compounds with the pyrrolidine moiety, often used in medicinal chemistry.

Uniqueness

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide (commonly referred to as DCPA ) is a novel synthetic molecule that incorporates a dichlorophenoxy group and a thiazole-pyrrolidine moiety. This combination suggests potential pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activities of DCPA based on available literature, including its synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Chemical Structure

DCPA features a complex structure characterized by:

- Dichlorophenoxy group : Known for its herbicidal properties.

- Thiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.

- Pyrrolidine moiety : Implicated in enhancing biological activity through structural modifications.

Biological Activity Overview

DCPA's biological activity can be categorized into several key areas:

-

Antimicrobial Activity

- DCPA was evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans.

- The Minimum Inhibitory Concentration (MIC) values indicated moderate antibacterial activity, with MICs ranging from 100 to 400 μg/mL against Gram-positive bacteria .

- In comparison to standard antibiotics like chloramphenicol, DCPA exhibited lower efficacy but showed promising antifungal activity against C. albicans with MIC values around 3.92–4.01 mM .

-

Anticancer Activity

- The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects.

- IC50 values were reported as low as 1.61 ± 1.92 µg/mL for certain derivatives, indicating potent anticancer potential .

- Structure-activity relationship studies revealed that modifications in the thiazole and pyrrolidine components could enhance cytotoxicity, suggesting specific electron-donating or withdrawing groups play critical roles in activity.

- Genotoxicity Studies

Structure-Activity Relationship (SAR)

The SAR analysis for DCPA indicates that:

- The presence of electron-withdrawing groups enhances antibacterial activity.

- Modifications on the thiazole ring can significantly impact anticancer efficacy.

- Hydrophobic interactions contributed by the pyrrolidine moiety are essential for biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazole-containing compounds alongside DCPA against E. coli and S. aureus. The results showed that while DCPA had moderate activity, certain derivatives exhibited enhanced potency due to structural modifications that improved lipophilicity and interaction with bacterial membranes .

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells revealed that DCPA and its derivatives induced apoptosis through mitochondrial pathways. The presence of the thiazole ring was critical for interaction with cellular targets involved in apoptosis signaling pathways .

Q & A

Basic: What are the standard synthetic protocols for synthesizing 2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide?

Answer:

The synthesis typically involves coupling the dichlorophenoxyacetic acid derivative with a thiazole-containing pyrrolidine amine. Key steps include:

- Carbodiimide-mediated amidation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane, with triethylamine as a base to activate the carboxylic acid group .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reaction efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with mobile phases such as ethyl acetate/hexane mixtures .

- Purification : Column chromatography or recrystallization from methanol/acetone mixtures yields high-purity product .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach ensures structural validation:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the dichlorophenoxy and thiazole-pyrrolidine moieties. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~452.1 g/mol based on analogous structures) .

- Infrared (IR) spectroscopy : Peaks at ~1710 cm (amide C=O) and ~1250 cm (C-O-C ether) confirm functional groups .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, dihedral angles between aromatic rings (e.g., 61.8° in similar dichlorophenyl-thiazole systems) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:

Optimization strategies include:

- Temperature control : Maintain 0–5°C during carbodiimide activation to minimize side reactions .

- Stoichiometric ratios : Use 1.2–1.5 equivalents of the amine nucleophile to ensure complete coupling .

- Catalyst screening : Test alternative catalysts like HOBt (hydroxybenzotriazole) to improve amidation efficiency .

- Solvent effects : Compare DMF vs. dichloromethane for solubility; DMF may enhance reaction rates but complicate purification .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

Conflicting data (e.g., unexpected H NMR shifts) can arise from:

- Tautomerism in the thiazole ring : Use N NMR or computational modeling (DFT) to confirm tautomeric forms .

- Crystallographic validation : Compare experimental X-ray data (e.g., bond lengths and angles) with spectral predictions .

- Dynamic effects in NMR : Variable-temperature NMR (e.g., 298 K vs. 323 K) can resolve signal splitting due to conformational exchange .

Advanced: What computational methods are suitable for studying this compound’s biological interactions?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., enzymes with thiazole-binding pockets). Docking scores < −7.0 kcal/mol suggest strong interactions .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. OCH on the phenoxy group) with bioactivity using Hammett constants .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

Common issues and solutions:

- Impure intermediates : Purify starting materials via recrystallization or flash chromatography .

- Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N/Ar) to prevent carbodiimide hydrolysis .

- By-product formation : Monitor for urea by-products (e.g., via LC-MS) and adjust coupling agent ratios .

- Reaction time : Extend reaction duration (e.g., 12–24 hours) for sterically hindered amines .

Basic: What structural features influence this compound’s biological activity?

Answer:

Key pharmacophores include:

- Dichlorophenoxy group : Enhances lipophilicity (logP ~3.5) and membrane penetration .

- Thiazole-pyrrolidine moiety : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

- Acetamide linker : Stabilizes conformation via intramolecular H-bonds (N-H⋯O=C) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Substitution patterns : Modify the dichlorophenyl group (e.g., replace Cl with CF or Br) to assess electronic effects .

- Heterocycle variation : Replace thiazole with oxazole or pyridine and compare bioactivity .

- Stereochemical probes : Synthesize enantiomers of the pyrrolidine ring to evaluate chiral selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.